

4-(4-Chlorobenzoyl)Piperidine chemical structure and IUPAC name

Author: BenchChem Technical Support Team. **Date:** January 2026

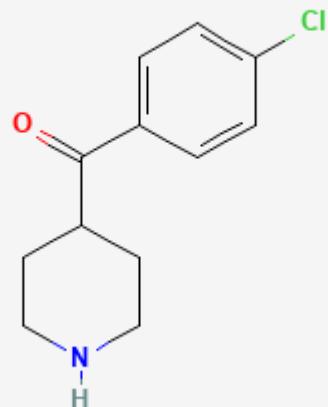
Compound of Interest

Compound Name: 4-(4-Chlorobenzoyl)Piperidine

Cat. No.: B1585750

[Get Quote](#)

An In-depth Technical Guide to 4-(4-Chlorobenzoyl)piperidine


Abstract

This technical guide provides a comprehensive overview of **4-(4-Chlorobenzoyl)piperidine**, a key heterocyclic building block in modern medicinal chemistry and pharmaceutical development. We will delve into its chemical identity, physicochemical properties, synthesis, and analytical characterization. Furthermore, this guide will explore its significant applications as a versatile intermediate in the synthesis of complex bioactive molecules and provide essential safety and handling protocols. This document is intended for researchers, chemists, and professionals in the field of drug discovery and development, offering both foundational knowledge and practical insights.

Chemical Identity and Structure

4-(4-Chlorobenzoyl)piperidine is a chemical compound featuring a piperidine ring acylated at the 4-position with a 4-chlorobenzoyl group. This specific arrangement of functional groups makes it a valuable scaffold in the synthesis of a wide range of pharmaceutical agents.

- IUPAC Name: (4-chlorophenyl)(piperidin-4-yl)methanone[1]
- Chemical Structure:

(Image Source: PubChem CID 2777115)

- Molecular Formula: C₁₂H₁₄ClNO[1]
- Molecular Weight: 223.70 g/mol [1]
- CAS Number: 53220-41-0[1][2]
- Synonyms: (4-Chlorophenyl)-4-piperidinylmethanone, 4-[(4-chlorophenyl)carbonyl]piperidine[2][3]

Physicochemical Properties

The physical and chemical properties of a compound are critical for its application in synthesis, formulation, and biological studies. Below is a summary of the key properties of **4-(4-Chlorobenzoyl)piperidine**.

Property	Value	Source(s)
Appearance	Yellow to off-white solid	[2][3]
Melting Point	60-63 °C	[2][3]
Water Solubility	Slightly soluble	[2][3]
Storage Temperature	Room Temperature, sealed in dry, dark place	[2][3]
InChI Key	IYGWDOXHCPQXKN-UHFFFAOYSA-N	[1]
SMILES	<chem>Clc1ccc(cc1)C(=O)C2CCNCC2</chem>	[4]

Synthesis and Manufacturing

The most common and industrially relevant synthesis of **4-(4-Chlorobenzoyl)piperidine** and its salts often involves the N-deprotection of a protected piperidine precursor. A representative method is the deacetylation of **N-Acetyl-4-(4-chlorobenzoyl)piperidine**. This precursor is typically synthesized via a Friedel-Crafts acylation reaction.

Illustrative Synthesis Workflow

The following diagram outlines a common synthetic pathway, starting from the N-acetylated piperidine derivative.

Caption: General workflow for the synthesis of **4-(4-Chlorobenzoyl)piperidine**.

Detailed Experimental Protocol: Deacetylation of N-Acetyl-4-(4-chlorobenzoyl)piperidine

This protocol is adapted from analogous deprotection procedures for similar structures.[5]

- Reaction Setup: A solution of N-Acetyl-**4-(4-chlorobenzoyl)piperidine** (1 equivalent) is prepared in 6N hydrochloric acid in a round-bottom flask equipped with a reflux condenser.

- Hydrolysis: The mixture is heated to reflux and maintained at this temperature for 2-4 hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).
 - Causality Explanation: The acidic conditions facilitate the hydrolysis of the amide bond (N-acetyl group), which is a stable protecting group. Refluxing provides the necessary activation energy to drive the reaction to completion in a reasonable timeframe.
- Workup (Aqueous): After cooling to room temperature, the aqueous solution, now containing the hydrochloride salt of the product, is extracted with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting material or non-polar impurities.^[5]
- Basification: The aqueous layer is cooled in an ice bath and carefully basified with a strong base, such as sodium hydroxide solution, until the pH is greater than 10. This converts the hydrochloride salt to the free base, which will typically precipitate or form an oil.^[5]
 - Self-Validation Insight: The formation of a precipitate or separate organic layer upon basification is a strong visual indicator that the deprotection was successful and the free base has been formed.
- Extraction: The free base is extracted from the aqueous layer using a suitable organic solvent, such as benzene or dichloromethane. The organic extracts are combined.^[5]
- Drying and Concentration: The combined organic extracts are dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.
- Purification: The crude **4-(4-Chlorobenzoyl)piperidine** can be further purified by recrystallization from a suitable solvent system (e.g., isopropanol) or by column chromatography to achieve high purity.^[5]

Analytical Characterization

To confirm the identity, purity, and structure of synthesized **4-(4-Chlorobenzoyl)piperidine**, a combination of spectroscopic and chromatographic techniques is essential.

- Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^{13}C): NMR is the most powerful tool for elucidating the molecular structure.
 - ^1H NMR: Will show characteristic signals for the aromatic protons on the chlorobenzoyl ring, as well as the aliphatic protons of the piperidine ring. The integration of these signals confirms the proton count in each environment.
 - ^{13}C NMR: Will display distinct peaks for each unique carbon atom, including the carbonyl carbon, the aromatic carbons (with the chlorinated carbon having a characteristic shift), and the carbons of the piperidine ring.[6]
- Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. A strong absorption band around $1630\text{-}1680\text{ cm}^{-1}$ is indicative of the carbonyl ($\text{C}=\text{O}$) stretch of the ketone. Peaks corresponding to C-H bonds (aromatic and aliphatic) and the C-Cl bond will also be present.[7]
- Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M^+) corresponding to the molecular weight of 223.70 g/mol, along with a characteristic isotopic pattern ($\text{M}+2$ peak at approximately one-third the intensity of the M^+ peak) due to the presence of the chlorine atom.
- High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the purity of the final compound. A high-purity sample will show a single major peak when analyzed with a suitable column and mobile phase.

Applications in Research and Drug Development

4-(4-Chlorobenzoyl)piperidine is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate in the synthesis of numerous APIs. The piperidine moiety is a common scaffold in medicinal chemistry, known for improving pharmacokinetic properties such as solubility and bioavailability.[8]

- Pharmaceutical Intermediate: It is a documented building block for various pharmaceutical products.[2][3] Its structure is a precursor for more complex molecules. For instance, derivatives have been investigated as allosteric enhancers of the A1-adenosine receptor.[2]

- Scaffold for CNS-active Agents: The piperidine ring is a prevalent feature in many drugs targeting the central nervous system (CNS). The related compound, 4-(4-Fluorobenzoyl)piperidine, is used in the synthesis of analgesics and in neuroscience research.[9][10]
- Inhibitor Development: The 4-chlorobenzoylpiperidine core has been utilized in the structural optimization of potent and selective monoacylglycerol lipase (MAGL) inhibitors, which are potential therapeutic agents for various cancers.[11]
- Anticancer Research: Piperazine derivatives, which share structural similarities with piperidines, are significant building blocks in the discovery of anticancer drugs.[12] The piperidine scaffold itself is found in a wide array of anticancer agents.[8]

Safety and Handling

Proper handling of **4-(4-Chlorobenzoyl)piperidine** is essential to ensure laboratory safety. The following information is based on available safety data sheets (SDS).

- GHS Hazard Statements:
 - H302: Harmful if swallowed.[1]
 - H319: Causes serious eye irritation.[1]
- GHS Pictograms:
 - GHS07 (Exclamation Mark)
- Precautionary Statements (Selected):
 - P264: Wash skin thoroughly after handling.
 - P270: Do not eat, drink or smoke when using this product.
 - P280: Wear protective gloves/protective clothing/eye protection/face protection.
 - P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

- P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
- Personal Protective Equipment (PPE): Use of a chemical fume hood, safety glasses, chemical-resistant gloves, and a lab coat is mandatory.[13][14]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area, away from strong oxidizing agents and strong acids.[13]
- Disposal: Dispose of contents/container in accordance with local, regional, national, and international regulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-(4-Chlorobenzoyl)Piperidine | C12H14ClNO | CID 2777115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(4-Chlorobenzoyl)piperidine | 53220-41-0 [chemicalbook.com]
- 3. 4-(4-Chlorobenzoyl)piperidine price,buy 4-(4-Chlorobenzoyl)piperidine - chemicalbook [chemicalbook.com]
- 4. 4-(4-chlorobenzoyl)piperidine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. prepchem.com [prepchem.com]
- 6. iris.unica.it [iris.unica.it]
- 7. ijert.org [ijert.org]
- 8. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]
- 9. chemimpex.com [chemimpex.com]
- 10. nbinno.com [nbino.com]
- 11. Structural Optimization of 4-Chlorobenzoylpiperidine Derivatives for the Development of Potent, Reversible, and Selective Monoacylglycerol Lipase (MAGL) Inhibitors - PubMed

[pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]
- 13. fishersci.com [fishersci.com]
- 14. pentachemicals.eu [pentachemicals.eu]
- To cite this document: BenchChem. [4-(4-Chlorobenzoyl)Piperidine chemical structure and IUPAC name]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1585750#4-4-chlorobenzoyl-piperidine-chemical-structure-and-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com